molecular formula C11H12IN B3030177 1,2-Dimethylquinolinium iodide CAS No. 876-87-9

1,2-Dimethylquinolinium iodide

Cat. No.: B3030177
CAS No.: 876-87-9
M. Wt: 285.12 g/mol
InChI Key: XXCFMHCLWHXDAV-UHFFFAOYSA-M
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Description

1,2-Dimethylquinolinium iodide is a quaternary ammonium salt with the molecular formula C11H12NI It is a derivative of quinoline, where the nitrogen atom in the quinoline ring is methylated at the 1 and 2 positions, and the iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylquinolinium iodide can be synthesized through the methylation of 2-methylquinoline. A typical synthetic route involves the reaction of 2-methylquinoline with methyl iodide (MeI) in a microwave reactor. The reaction conditions include heating the mixture at 140°C for 8 minutes with a maximum power of 20 W. The resulting pale yellow solid product is then washed with toluene and filtered, followed by washing with more toluene and diethyl ether. The residual solvent is evaporated under reduced pressure at 40°C to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial production. This would involve optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylquinolinium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.

    Oxidation and Reduction Reactions: It can undergo redox reactions, where the quinolinium ring can be reduced or oxidized under specific conditions.

    Addition Reactions: The compound can also participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated quinolinium derivatives, while oxidation can produce quinolinium oxides.

Scientific Research Applications

1,2-Dimethylquinolinium iodide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various quinolinium derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1,2-dimethylquinolinium iodide involves its interaction with molecular targets through its positively charged nitrogen atom. This allows it to participate in various chemical reactions, including binding to nucleophiles and undergoing redox reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylisoquinolinium iodide: Similar in structure but with an isoquinoline ring instead of a quinoline ring.

    6-(Dimethylamino)-1,2-dimethylquinolinium iodide: Contains an additional dimethylamino group at the 6-position.

    2-[2-(3,5-Dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide: A derivative with a hydroxystyryl group.

Uniqueness

1,2-Dimethylquinolinium iodide is unique due to its specific methylation pattern and the presence of the iodide counterion This gives it distinct chemical properties and reactivity compared to other quinolinium derivatives

Properties

IUPAC Name

1,2-dimethylquinolin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N.HI/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCFMHCLWHXDAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C=C1)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372807
Record name Quinolinium, 1,2-dimethyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-87-9
Record name Quinolinium, 1,2-dimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 4625
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylquinolinium iodide
Source DTP/NCI
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Record name Quinolinium, 1,2-dimethyl-, iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinaldine methyl iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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